molecular formula C6H12O2 B3057531 (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol CAS No. 82110-13-2

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol

Cat. No.: B3057531
CAS No.: 82110-13-2
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-WDSKDSINSA-N
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Description

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol is a chiral compound with a tetrahydropyran ring structure. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and applications. The presence of both a hydroxyl group and a methyl group on the tetrahydropyran ring makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-methyltetrahydro-2H-pyran-4-one using a chiral borane reagent can yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes often use metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-methyltetrahydro-2H-pyran-4-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of flavors and fragrances due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methyl group can affect the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-Methyltetrahydro-2H-pyran-4-ol: The enantiomer of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol, which has different stereochemistry and potentially different biological activity.

    Tetrahydropyran-4-ol: A similar compound without the methyl group, which can be used to study the effects of the methyl group on chemical behavior.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(2S,4S)-2-methyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438448
Record name (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-13-2
Record name (2S,4S)-Tetrahydro-2-methyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82110-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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